molecular formula C14H19NO3 B2356058 tert-butyl N-(2-oxo-3-phenylpropyl)carbamate CAS No. 162536-89-2

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate

Cat. No.: B2356058
CAS No.: 162536-89-2
M. Wt: 249.31
InChI Key: SEAKODXEERHRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate (Molecular Formula: C14H19NO3, Molecular Weight: 249.30 g/mol) is a valuable carbamate derivative and protected amino aldehyde equivalent that serves as a versatile building block in organic synthesis and pharmaceutical research. This compound features a reactive ketone moiety adjacent to a phenyl group, combined with a tert-butoxycarbonyl (Boc) protecting group, making it particularly useful for constructing complex molecular architectures . Its molecular structure enables diverse chemical transformations, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of peptidomimetics and other bioactive molecules . Researchers utilize this compound as a key intermediate in the development of therapeutic agents, where its structural characteristics allow for potential interactions with biological macromolecules such as enzymes and receptors . The Boc protecting group provides stability during synthetic sequences while allowing for selective deprotection under mild acidic conditions when needed. The compound's reactive carbonyl group serves as a handle for further functionalization, enabling the creation of diverse molecular libraries for drug discovery efforts. This chemical is exclusively intended for laboratory research applications and must be used by qualified chemical professionals with appropriate safety precautions. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-10-12(16)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAKODXEERHRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most straightforward method involves protecting the primary amine of 2-oxo-3-phenylpropylamine with di-tert-butyl dicarbonate (Boc anhydride). This approach leverages the nucleophilicity of the amine group, which reacts with Boc anhydride under mild basic conditions to form the carbamate bond.

Experimental Procedure

  • Reagents :

    • 2-Oxo-3-phenylpropylamine (1.0 equiv)
    • Di-tert-butyl dicarbonate (1.2 equiv)
    • Triethylamine (1.5 equiv)
    • Dichloromethane (DCM) solvent
  • Conditions :

    • Reaction conducted at 0–25°C for 4–6 hours.
    • Purification via silica gel chromatography (ethyl acetate/hexane, 1:4).
  • Mechanism :

    • The amine attacks the electrophilic carbonyl of Boc anhydride, forming a tetrahedral intermediate.
    • Deprotonation by triethylamine stabilizes the intermediate, leading to carbamate formation.
  • Yield : 75–85% after purification.

Challenges and Solutions

  • Amine Sensitivity : The free amine is prone to oxidation. Conducting the reaction under inert atmosphere (N₂/Ar) minimizes degradation.
  • Byproducts : Excess Boc anhydride may form urea derivatives. Stoichiometric control and gradual reagent addition mitigate this issue.

Synthetic Route 2: Coupling of Preformed Carbamoyl Chlorides

Reaction Overview

This method employs carbamoyl chloride intermediates, enabling coupling with alcohols or amines under controlled conditions. While less common for Boc-protected compounds, it offers scalability for industrial applications.

Experimental Procedure

  • Reagents :

    • 2-Oxo-3-phenylpropyl chloride (1.0 equiv)
    • tert-Butyl carbamate (1.1 equiv)
    • Sodium hydride (1.3 equiv)
    • Tetrahydrofuran (THF) solvent
  • Conditions :

    • Reflux at 66°C for 12 hours.
    • Quenching with ice-water and extraction with ethyl acetate.
  • Mechanism :

    • Sodium hydride deprotonates tert-butyl carbamate, generating a nucleophilic carbamate anion.
    • The anion displaces chloride from 2-oxo-3-phenylpropyl chloride via $$ S_N2 $$.
  • Yield : 60–70% after extraction.

Industrial Adaptations

  • Continuous Flow Systems : Enhance safety and efficiency by minimizing exothermic risks during chloride handling.
  • Solvent Recycling : THF recovery reduces costs in large-scale production.

Alternative Route: Reductive Amination Followed by Boc Protection

Reaction Overview

This two-step strategy first synthesizes the amine precursor via reductive amination of 3-phenyl-2-oxopropyl aldehyde, followed by Boc protection.

Step 1: Reductive Amination

  • Reagents :

    • 3-Phenyl-2-oxopropyl aldehyde (1.0 equiv)
    • Ammonium acetate (2.0 equiv)
    • Sodium cyanoborohydride (1.5 equiv)
    • Methanol solvent
  • Conditions :

    • Stirred at 25°C for 24 hours.
    • Acidic workup (HCl) to protonate the amine.
  • Yield : 50–60% of crude 2-oxo-3-phenylpropylamine.

Step 2: Boc Protection

As described in Section 1.2, yielding the final product with an overall yield of 40–50%.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Starting Materials Amine Chloride Aldehyde
Steps 1 1 2
Yield 75–85% 60–70% 40–50%
Scalability Moderate High Low
Cost $$ $ $$$
  • Route 1 is preferred for laboratory-scale synthesis due to high yields and simplicity.
  • Route 2 suits industrial settings but requires hazardous chloride intermediates.
  • Route 3 is limited by low overall yield and multi-step complexity.

Optimization Strategies

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO accelerate Boc protection but complicate purification.
  • Nonpolar Solvents : Hexane/ethyl acetate mixtures improve chromatographic resolution.

Catalytic Enhancements

  • DMAP Catalysis : 4-Dimethylaminopyridine (0.1 equiv) boosts acylation rates by 30%.
  • Microwave Assistance : Reduces reaction time from hours to minutes under 100W irradiation.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(2-oxo-3-phenylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-oxo-3-phenylpropyl)carbamate exhibits potential as a lead compound in drug discovery due to its structural features that may interact with biological macromolecules. Preliminary studies suggest that it could have enzyme inhibition properties, making it relevant for conditions requiring enzyme modulation .

Case Study Example :
In one study, researchers synthesized several carbamate derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. Results indicated promising anti-cancer activity among certain derivatives, warranting further exploration into their mechanisms of action .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for further functionalization, which can lead to the development of novel compounds with specific biological activities .

The biological activity of this compound is primarily attributed to its structural components:

  • Carbamate Group : Known for its role in enzyme inhibition and receptor binding.
  • Ketone Moiety : Implicated in various reactivity patterns influencing biological interactions.

Preliminary binding affinity tests suggest that this compound may exhibit significant interactions with specific receptors or enzymes, which could be explored through advanced techniques such as surface plasmon resonance or isothermal titration calorimetry .

Mechanism of Action

The mechanism by which tert-butyl 2-oxo-3-phenylpropylcarbamate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release the active compound. In drug development, it may serve as a prodrug, releasing the active drug upon metabolic activation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Propyl Backbone

tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate
  • Molecular Formula: C₁₆H₂₁NO₃S
  • Key Modifications : Incorporation of a methylsulfanyl (-SMe) group at the 3-position and a benzyl group at the 1-position of the propyl chain.
  • This modification could improve stability against oxidation compared to the parent compound .
tert-Butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate
  • Molecular Formula : C₁₁H₁₇N₃O₃S
  • Key Modifications : Replacement of the phenyl group with a thiazole ring linked via an amide bond.
  • Implications : The thiazole ring introduces aromaticity and hydrogen-bonding capabilities, which may enhance solubility in polar solvents or affinity for biological targets (e.g., antimicrobial applications) .
tert-Butyl N-(3-cyclopropyl-3-oxopropyl)carbamate
  • Molecular Formula: C₁₀H₁₇NO₃
  • Key Modifications : Substitution of the phenyl group with a cyclopropyl ring .
  • This feature is valuable in designing protease inhibitors .

Functional Group Additions

tert-Butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate
  • Molecular Formula : C₁₁H₂₁N₅O₂
  • Key Modifications : Introduction of an azide (-N₃) group.
  • Implications : The azide enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making this compound a versatile building block for bioconjugation or polymer synthesis .
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate
  • Molecular Formula : C₁₂H₁₉F₃N₂O₂
  • Key Modifications : Incorporation of a trifluoromethyl (-CF₃) group on a piperidine ring.
  • Implications : The CF₃ group enhances lipophilicity and metabolic stability, making this derivative suitable for central nervous system (CNS)-targeted drug candidates .

Commercial Availability and Pricing

tert-Butyl N-(2-oxo-3-phenylpropyl)carbamate is commercially available at €454.00 for 50 mg and €1,072.00 for 500 mg (CymitQuimica, 2025) . Comparatively, derivatives like tert-butyl [3-oxo-3-(thiazol-2-ylamino)propyl]carbamate (CAS 1043390-61-9) are priced higher due to specialized synthesis requirements, reflecting their niche applications in medicinal chemistry .

Biological Activity

Tert-butyl N-(2-oxo-3-phenylpropyl)carbamate, also known by its chemical formula C₁₄H₁₉NO₃, is a compound that has garnered interest in various fields of research due to its structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological implications, synthetic accessibility, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a tert-butyl group , a carbamate functional group , and a phenylpropyl moiety . The presence of these functional groups suggests potential reactivity and biological activity, as carbamates are known to be involved in various biochemical processes.

Potential Pharmacological Applications

The unique structure of this compound positions it as a candidate for several pharmacological applications:

Synthesis and Accessibility

The synthesis of this compound typically involves straightforward organic synthesis methodologies that allow for its production in research settings. Its accessibility makes it an attractive candidate for further studies in biological activity.

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and potential activities:

Compound NameStructural FeaturesPotential Biological Activities
Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamateMethyl group instead of tert-butylPotentially different pharmacological profile
Tert-butyl (3-Oxo-3-phenylpropyl)carbamateLacks nitrogen functionalityFocused on carbon-based reactivity
Tert-butyl (3-Oxo-1-phenylpropyl)carbamateVariations in carbon chain lengthMay exhibit different reactivity patterns

This comparative analysis highlights how variations in structure can influence biological activity and reactivity, emphasizing the unique position of this compound within this group .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research illustrates the potential pathways for its application:

  • Inhibitory Effects on Enzymes : A study demonstrated that structurally similar compounds could effectively inhibit ATC, leading to reduced growth rates of malaria parasites in vitro .
  • Cytotoxicity Assessments : Research on analogous compounds has shown promising results regarding their cytotoxic effects on various cancer cell lines, indicating a need for further exploration into the cytotoxic potential of this compound .

Q & A

Q. What are the optimal synthetic conditions for tert-butyl N-(2-oxo-3-phenylpropyl)carbamate, and how are side reactions minimized?

The synthesis requires precise control of pH (neutral to mildly basic conditions) and temperature (typically 0–25°C) to stabilize the carbamate group and prevent hydrolysis . Asymmetric Mannich reactions using chiral catalysts (e.g., organocatalysts) can achieve enantioselective synthesis, with yields optimized by maintaining anhydrous conditions and inert atmospheres . Side reactions, such as over-oxidation or undesired cyclization, are minimized by real-time monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for confirming the carbamate’s tert-butyl group (δ ~1.4 ppm for 1H^1H, δ ~28 ppm for 13C^{13}C) and the ketone moiety (δ ~200–210 ppm for 13C^{13}C) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 278.1522) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) by resolving unreacted intermediates .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods in SHELXS or SHELXD . Refinement uses SHELXL , which employs full-matrix least-squares methods to optimize atomic displacement parameters and resolve disorder in flexible groups (e.g., the tert-butyl moiety) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic processes like rotameric equilibria in the carbamate group. Variable-temperature NMR (VT-NMR) experiments between −40°C and 25°C can "freeze" conformers, simplifying splitting patterns . Computational chemistry tools (e.g., DFT calculations) model rotational barriers and predict spectra, aiding interpretation . For ambiguous cases, SC-XRD provides definitive structural validation .

Q. What strategies mitigate side reactions during derivatization (e.g., introducing phosphonate groups)?

Derivatization at the ketone or phenyl group requires protecting the carbamate. For example, diethyl (3-aminopropyl)phosphonate reacts selectively with the ketone under mild acidic conditions (pH 4–5) to form Schiff bases, avoiding carbamate cleavage . Side reactions like over-alkylation are suppressed by using substoichiometric amounts of coupling agents (e.g., HATU) and monitoring via 31P^{31}P-NMR .

Q. How is enzymatic inhibition activity studied for this compound, and what mechanistic insights are gained?

The carbamate’s electrophilic carbonyl reacts with nucleophilic residues (e.g., serine in hydrolases) to form covalent adducts, irreversibly inhibiting enzyme activity. Kinetic assays (e.g., fluorogenic substrates) measure IC50_{50} values, while X-ray crystallography of enzyme-inhibitor complexes reveals binding modes . For example, tert-butyl carbamates show selective inhibition of proteases like chymotrypsin, with activity modulated by the phenylpropyl group’s steric bulk .

Q. What advanced purification techniques resolve co-eluting impurities in HPLC?

  • Two-dimensional chromatography : Combine reverse-phase HPLC with size-exclusion chromatography (SEC) to separate by polarity and molecular weight.
  • Chiral stationary phases : Resolve enantiomers using cellulose- or amylose-derived columns (e.g., Chiralpak® AD-H) .
  • Preparative TLC : High-load silica plates (1000 µm thickness) isolate impurities for structural elucidation via MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.